Furanodiene

Description

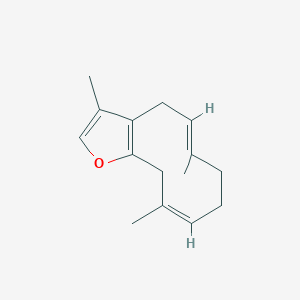

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H20O |

|---|---|

Molecular Weight |

216.32 g/mol |

IUPAC Name |

(5E,9Z)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan |

InChI |

InChI=1S/C15H20O/c1-11-5-4-6-12(2)9-15-14(8-7-11)13(3)10-16-15/h6-7,10H,4-5,8-9H2,1-3H3/b11-7+,12-6- |

InChI Key |

VMDXHYHOJPKFEK-RZWYOFBOSA-N |

SMILES |

CC1=CCC2=C(CC(=CCC1)C)OC=C2C |

Isomeric SMILES |

C/C/1=C\CC2=C(C/C(=C\CC1)/C)OC=C2C |

Canonical SMILES |

CC1=CCC2=C(CC(=CCC1)C)OC=C2C |

Synonyms |

furanodiene |

Origin of Product |

United States |

Foundational & Exploratory

Furanodiene's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanodiene, a bicyclic sesquiterpene predominantly isolated from the rhizome of Curcuma wenyujin, has emerged as a promising natural compound with potent anti-cancer activities. Extensive in vitro and in vivo studies have demonstrated its ability to inhibit proliferation, induce programmed cell death (apoptosis), and impede metastasis across a range of cancer cell types. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's therapeutic effects, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cancer Cell Line | Cancer Type | IC50 Value (µg/mL) | IC50 Value (µM) | Citation |

| HeLa | Cervical Cancer | 0.6 | ~2.75 | [1] |

| Hep-2 | Laryngeal Carcinoma | 1.7 | ~7.79 | [1] |

| HL-60 | Promyelocytic Leukemia | 1.8 | ~8.25 | [1] |

| U251 | Glioma | 7.0 | ~32.07 | [1] |

| PC3 | Prostatic Carcinoma | 4.8 | ~22.0 | [2] |

| SGC-7901 | Gastric Cancer | 4.8 | ~22.0 | [2] |

| HT-1080 | Fibrosarcoma | 4.8 | ~22.0 | [2] |

| A549 | Lung Adenocarcinoma | - | 85.02 | [3] |

| MDA-MB-231 | Breast Adenocarcinoma | - | 59 | [4] |

| BT-474 | Breast Adenocarcinoma | - | 55 | [4] |

Table 2: In Vivo Tumor Growth Inhibition by this compound

| Cancer Model | Treatment Dose | Inhibition Rate (%) | Citation |

| Uterine Cervix (U14) Tumor in mice | 40 mg/kg | 36.09 | [1] |

| Uterine Cervix (U14) Tumor in mice | 60 mg/kg | 41.55 | [1] |

| Uterine Cervix (U14) Tumor in mice | 80 mg/kg | 58.29 | [1] |

| MCF-7 Tumor Xenograft in nude mice | 15 mg/kg (intraperitoneal) | 32 | [5][6] |

| MCF-7 Tumor Xenograft in nude mice | 30 mg/kg (intraperitoneal) | 54 | [5][6] |

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis. These effects are orchestrated through the modulation of key cellular signaling pathways.

Induction of Apoptosis

This compound triggers programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: this compound disrupts the mitochondrial membrane potential (ΔΨm), leading to the release of cytochrome c into the cytoplasm.[5][7] This event activates a caspase cascade, beginning with the cleavage and activation of caspase-9, which in turn activates downstream effector caspases like caspase-3 and -7.[5][7] Activated caspase-3 then cleaves poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, leading to DNA fragmentation and apoptosis.[5][7] The process is further regulated by the Bcl-2 family of proteins, with this compound shown to upregulate pro-apoptotic proteins like Bad and Bax, while downregulating the anti-apoptotic protein Bcl-xL.[5]

-

Extrinsic Pathway: this compound has been observed to upregulate the expression of tumor necrosis factor receptor 1 (TNFR1) and promote the production of TNF-α in HL-60 leukemia cells. This engagement of the death receptor pathway leads to the activation of caspase-8, which can then directly activate effector caspases or cleave Bid to tBid, further amplifying the mitochondrial apoptotic pathway.

-

Role of Reactive Oxygen Species (ROS): this compound treatment has been shown to induce the generation of reactive oxygen species (ROS) in some cancer cells. While the exact role of ROS in this compound-induced apoptosis is still under investigation, it is known that elevated ROS levels can contribute to mitochondrial damage and the initiation of the intrinsic apoptotic pathway.

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at different phases, depending on the cell type.

-

G0/G1 Phase Arrest: In breast cancer cells (MCF-7 and MDA-MB-231) and lung cancer cells (95-D), this compound induces arrest at the G0/G1 phase.[5][8] This is achieved by downregulating the expression of key G1 phase regulators, including cyclin D1 and cyclin-dependent kinase 2 (CDK2) and their phosphorylated forms.[5] This leads to the hypophosphorylation of the retinoblastoma protein (Rb), preventing the cell from transitioning into the S phase.[5]

-

G2/M Phase Arrest: In human hepatoma HepG2 cells, this compound has been shown to cause cell cycle arrest at the G2/M phase.[7][9]

Inhibition of Metastasis

This compound has demonstrated the ability to suppress the metastatic potential of cancer cells by inhibiting key processes such as cell migration and invasion. Studies on breast cancer cells have shown that this compound can down-regulate the expression of matrix metalloproteinase-9 (MMP-9) and vascular endothelial growth factor (VEGF) in an NF-κB-dependent manner. MMPs are crucial for the degradation of the extracellular matrix, a critical step in cancer cell invasion.

Signaling Pathways Modulated by this compound

The anti-cancer activities of this compound are mediated through its influence on several critical signaling pathways.

-

PI3K/Akt Pathway: this compound has been shown to inhibit the PI3K/Akt signaling pathway, a key regulator of cell survival, proliferation, and growth. By downregulating the phosphorylation of Akt, this compound can promote apoptosis and inhibit cell proliferation.[5]

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also a target of this compound. In HepG2 cells, this compound has been observed to inhibit the ERK signaling pathway while activating the p38 MAPK pathway, a combination that is known to promote apoptosis.[7][9]

-

NF-κB Pathway: The transcription factor NF-κB plays a crucial role in inflammation, immunity, cell survival, and proliferation, and its dysregulation is often linked to cancer. This compound has been shown to inhibit NF-κB signaling, which contributes to its anti-metastatic effects by downregulating NF-κB target genes like MMP-9 and VEGF.

Synergistic Effects

This compound has shown synergistic anti-cancer effects when used in combination with conventional chemotherapeutic drugs. For example, it has been found to enhance the cytotoxic effects of doxorubicin in ERα-negative breast cancer cells. This suggests that this compound may have potential as an adjuvant therapy to improve the efficacy of existing cancer treatments and potentially overcome drug resistance.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231, HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[1]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.5-10 µg/mL) for different time points (e.g., 12, 24, 48, 72 hours).[1]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[1]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis.

-

Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[10][11]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the cell cycle distribution of this compound-treated cells.

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest them.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.[12][13]

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.[12][13]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined.

Western Blotting

This technique is used to detect the expression levels of specific proteins.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins onto a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, p-ERK, Cyclin D1) overnight at 4°C.[14][15]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14][15]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways

References

- 1. ovid.com [ovid.com]

- 2. Potential anti-cancer activities of this compound, a Sesquiterpene from Curcuma wenyujin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Screening of Apoptosis Pathway-Mediated Anti-Proliferative Activity of the Phytochemical Compound Furanodienone against Human Non-Small Lung Cancer A-549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiproliferative evaluation of isothis compound on breast and prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a natural product, inhibits breast cancer growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound induces G2/M cell cycle arrest and apoptosis through MAPK signaling and mitochondria-caspase pathway in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of this compound on 95-D lung cancer cells: apoptosis, autophagy and G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. bosterbio.com [bosterbio.com]

- 15. Western Blot Protocol [protocols.io]

The Biological Activity of Furanodiene from Curcuma wenyujin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furanodiene, a sesquiterpenoid extracted from the rhizome of Curcuma wenyujin, has garnered significant attention for its diverse and potent biological activities. This technical guide provides an in-depth overview of the current scientific understanding of this compound's therapeutic potential, with a primary focus on its anti-cancer, anti-inflammatory, and anti-angiogenic properties. We consolidate quantitative data from various studies, present detailed experimental methodologies for key assays, and visualize the intricate signaling pathways modulated by this promising natural compound. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, oncology, and drug development.

Introduction

Curcuma wenyujin, a member of the ginger family, has a long history of use in traditional Chinese medicine for the treatment of various ailments, including cancer.[1] this compound is a primary bioactive constituent of the essential oil extracted from the rhizome of this plant, accounting for over 20% by weight.[1] Extensive research has demonstrated that this compound exhibits a remarkable spectrum of pharmacological effects, positioning it as a compound of interest for modern therapeutic applications.[2][3] This guide will systematically explore the multifaceted biological activities of this compound, delving into its mechanisms of action and providing practical information for further investigation.

Anti-Cancer Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects across a wide range of human cancer cell lines.[1] Its anti-cancer activity is attributed to its ability to modulate multiple signaling pathways, induce cell cycle arrest, and inhibit tumor growth both in vitro and in vivo.[4][5]

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines as determined by the MTT assay.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| HeLa | Cervical Cancer | 0.6 | [4] |

| Hep-2 | Laryngeal Cancer | 1.7 | [6] |

| HL-60 | Promyelocytic Leukemia | 0.6 - 1.8 | [4][6] |

| PC3 | Prostate Cancer | 4.8 | [4] |

| SGC-7901 | Gastric Cancer | 4.8 | [4] |

| HT-1080 | Fibrosarcoma | 4.8 | [4] |

| U251 | Glioblastoma | 7.0 | [6] |

Data Presentation: In Vivo Anti-Tumor Efficacy

This compound has also shown potent anti-tumor effects in animal models. The table below presents the tumor inhibition rates observed in mouse xenograft models.

| Tumor Model | This compound Dose | Tumor Inhibition Rate | Reference |

| Uterine Cervical (U14) | 40 mg/kg | 36.09% | [6] |

| Uterine Cervical (U14) | 60 mg/kg | 41.55% | [6] |

| Uterine Cervical (U14) | 80 mg/kg | 58.29% | [6] |

| Sarcoma 180 (S180) | - | Significant Inhibition | [1] |

| MCF-7 Breast Cancer Xenograft | 15 mg/kg | 32% | [5] |

| MCF-7 Breast Cancer Xenograft | 30 mg/kg | 54% | [5] |

Anti-Angiogenic and Anti-Inflammatory Activities

Beyond its direct cytotoxic effects on cancer cells, this compound also targets the tumor microenvironment by inhibiting angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[7] Furthermore, it exhibits anti-inflammatory properties, which can contribute to its overall anti-cancer effects.

Anti-Angiogenic Effects

This compound has been shown to inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) in a dose-dependent manner.[7] It also suppresses angiogenesis in the zebrafish model.[7] These effects are mediated, at least in part, through the regulation of the PI3K/Akt and MAPK/ERK signaling pathways.[7]

Anti-Inflammatory Effects

This compound demonstrates anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators. For instance, a related compound, furanodien-6-one, has been shown to reduce the production of nitric oxide (NO), TNF-α, and IL-1β in lipopolysaccharide (LPS)-stimulated microglial cells by inhibiting the NF-κB signaling pathway.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and angiogenesis. This compound has been shown to suppress the phosphorylation of Akt and its downstream targets, thereby inhibiting these processes.[7]

Caption: this compound inhibits the PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. This compound has been observed to modulate this pathway, often leading to cell cycle arrest and apoptosis.[2]

Caption: this compound modulates the MAPK/ERK signaling cascade.

TNFR1-Mediated Apoptosis Pathway

This compound can induce apoptosis in cancer cells through the activation of the extrinsic apoptosis pathway mediated by Tumor Necrosis Factor Receptor 1 (TNFR1).[8] This involves the upregulation of TNFR1, leading to the activation of a caspase cascade.[8]

Caption: this compound induces apoptosis via the TNFR1 pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µg/mL) dissolved in a suitable solvent (e.g., DMSO, final concentration ≤ 0.1%) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control group.

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of this compound concentration.

Western Blot Analysis

This protocol is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with this compound as described for the viability assay. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Binding buffer

-

Flow cytometer

-

Treated and control cells

Procedure:

-

Cell Preparation: Treat cells with this compound for the desired time. Collect both adherent and floating cells.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Conclusion

This compound, a prominent sesquiterpenoid from Curcuma wenyujin, exhibits a compelling profile of biological activities, particularly in the realm of oncology. Its ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis through the modulation of key signaling pathways underscores its potential as a lead compound for the development of novel anti-cancer therapies. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the therapeutic applications of this compound and to elucidate its intricate mechanisms of action. Future studies should focus on preclinical and clinical evaluations to fully ascertain its safety and efficacy in human subjects.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-angiogenic effect of this compound on HUVECs in vitro and on zebrafish in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. researchgate.net [researchgate.net]

- 8. researchhub.com [researchhub.com]

Furanodiene: A Potent Modulator of NF-κB Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Furanodiene, a bioactive sesquiterpenoid isolated from various medicinal plants, has emerged as a significant modulator of the nuclear factor-kappa B (NF-κB) signaling pathway. This transcription factor plays a pivotal role in the inflammatory response, immune regulation, cell proliferation, and survival. Dysregulation of NF-κB signaling is implicated in a multitude of pathological conditions, including chronic inflammatory diseases and cancer. This technical guide provides a comprehensive overview of the current understanding of this compound's role in modulating NF-κB signaling, with a focus on its mechanism of action, quantitative effects, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this compound and its derivatives.

Introduction to this compound and the NF-κB Signaling Pathway

This compound is a natural compound found in plants such as those from the Curcuma and Commiphora genera.[1] It has garnered scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic effects.[1][2] A key molecular mechanism underlying these biological activities is its ability to interfere with the NF-κB signaling cascade.

The NF-κB family of transcription factors are central regulators of genes involved in inflammation and immunity. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκB).[3] Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNF-α) or lipopolysaccharide (LPS), a cascade of events is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB proteins, marking them for ubiquitination and subsequent degradation by the proteasome.[4] This degradation of IκB unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences (κB sites) in the promoter regions of target genes, and initiate their transcription.[5]

This compound's Mechanism of Action in NF-κB Signaling Modulation

Current research indicates that this compound exerts its inhibitory effects on the NF-κB pathway at multiple levels. The primary mechanism appears to be the suppression of IκBα phosphorylation and degradation, which consequently prevents the nuclear translocation of the p65 subunit of NF-κB. By inhibiting these crucial upstream events, this compound effectively blocks the activation of NF-κB and the subsequent expression of its downstream target genes. These target genes include those encoding pro-inflammatory cytokines, chemokines, and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer metastasis.[2]

Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TDP-43 Inhibits NF-κB Activity by Blocking p65 Nuclear Translocation | PLOS One [journals.plos.org]

A Technical Guide to the Anti-Inflammatory Mechanisms of Furanodiene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furanodiene, a bioactive sesquiterpene predominantly isolated from the rhizome of Curcuma wenyujin and the resin of Commiphora species, has demonstrated significant anti-inflammatory properties in numerous preclinical studies.[1][2][3][4] Its therapeutic potential stems from its ability to modulate key signaling pathways and suppress the production of pro-inflammatory mediators. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, detailed experimental protocols for its investigation, and a summary of quantitative data from relevant studies. The primary mechanisms of action include the potent inhibition of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in inflammatory cytokines, enzymes, and other mediators.[1][5]

Core Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects by intervening in critical intracellular signaling cascades that are central to the inflammatory response. The primary targets identified are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6]

This compound has been shown to effectively inhibit this pathway.[5][7] Studies demonstrate that this compound treatment prevents the degradation of IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit.[7] This action effectively halts the inflammatory cascade at a critical control point.

Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are another set of crucial signaling routes that regulate inflammation.[8] These pathways are activated by various extracellular stimuli and play a role in the production of inflammatory mediators. This compound has been documented to modulate MAPK pathways, particularly by inactivating extracellular signal-regulated kinase (ERK) signaling, which contributes to its anti-inflammatory and anti-cancer effects.[1][4]

Interaction with Pregnane X Receptor (PXR)

Recent research has identified a novel mechanism for this compound involving the pregnane X receptor (PXR), a nuclear receptor known for its role in metabolizing foreign substances.[9] this compound was found to bind to and activate PXR, which in turn suppresses the production of pro-inflammatory cytokines in the colon.[9] This targeted action in the gut highlights its potential for treating inflammatory bowel disease (IBD) while minimizing systemic side effects.[9]

Quantitative Data on Anti-inflammatory Effects

The efficacy of this compound has been quantified in several studies, demonstrating its potent inhibitory effects on key inflammatory markers.

Table 1: Summary of In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Inflammatory Stimulus | Key Mediator | This compound Effect | Reference |

|---|---|---|---|---|

| BV-2 (Microglia) | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Halved NO generation | [5] |

| BV-2 (Microglia) | Lipopolysaccharide (LPS) | Reactive Oxygen Species (ROS) | Restored to control levels | [5] |

| BV-2 (Microglia) | Lipopolysaccharide (LPS) | IL-6, IL-17, IL-23, INF-γ | Markedly reduced production | [5] |

| HUVECs | VEGF | Cell Proliferation | Significantly inhibited in a dose-dependent manner | [10] |

| HUVECs | VEGF | Tube Formation | Dramatically suppressed |[10] |

Table 2: Summary of In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Inflammatory Stimulus | Tissue/Organ | Key Mediator | This compound Effect | Reference |

|---|---|---|---|---|---|

| Adult Mice | Lipopolysaccharide (LPS) | Brain | TNF-α, IL-1β | Strong inhibition of expression | [5] |

| Adult Mice | Lipopolysaccharide (LPS) | Liver | TNF-α | Strong inhibition of expression | [5] |

| Zebrafish | - | Vasculature | Angiogenesis | Inhibited intersegmental vessel growth |[10] |

Experimental Protocols

Standardized protocols are crucial for the consistent evaluation of this compound's anti-inflammatory properties. Below are detailed methodologies for common in vitro and in vivo models.

In Vitro LPS-Induced Inflammation in Macrophage/Microglial Cells

This model is used to assess the direct effects of this compound on inflammatory responses in immune cells.

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) or microglial cells (e.g., BV-2) are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Cells are seeded into 96-well plates (for viability assays) or 6-well plates (for protein/RNA analysis) at a density of approximately 2×10⁵ cells/well and allowed to adhere for 24 hours.[11]

-

This compound Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10, 25, 50, 100 μM) or vehicle control (e.g., 0.1% DMSO). Cells are incubated for 1-2 hours.

-

LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells (excluding the negative control group) at a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response.[11][12] Cells are incubated for an additional 12-24 hours.

-

Sample Collection & Analysis:

-

Supernatant: Collected for measuring secreted mediators.

-

Nitric Oxide (NO): Quantified using the Griess reagent assay.

-

Cytokines (TNF-α, IL-6, IL-1β): Measured using commercial ELISA kits.

-

-

Cell Lysate: Cells are washed with PBS and lysed for molecular analysis.

-

Western Blot: Used to determine the protein levels of iNOS, COX-2, and key signaling proteins like p-IκBα, total IκBα, and nuclear/cytoplasmic NF-κB p65.

-

RT-PCR: Used to measure the mRNA expression of inflammatory genes.

-

-

In Vivo LPS-Induced Systemic Inflammation in Mice

This model evaluates the systemic anti-inflammatory effects of this compound.

-

Animal Model: Adult male C57BL/6 mice (8-10 weeks old) are used.[5] Animals are acclimatized for at least one week before the experiment.

-

Grouping: Mice are randomly divided into groups (n=5-8 per group):

-

Control (Vehicle)

-

LPS only

-

LPS + this compound (e.g., 15 mg/kg)

-

LPS + this compound (e.g., 30 mg/kg)

-

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., corn oil with DMSO) and administered via intraperitoneal (i.p.) injection or oral gavage, typically 1 hour before LPS challenge.[5][13]

-

Inflammation Induction: Mice are injected intraperitoneally with LPS (e.g., 5 mg/kg body weight) to induce systemic inflammation.[14]

-

Monitoring and Sample Collection: After a set period (e.g., 4-6 hours post-LPS injection), mice are anesthetized.

-

Blood: Collected via cardiac puncture to obtain serum for cytokine analysis (ELISA).

-

Tissues: Organs such as the brain, liver, and lungs are harvested, flash-frozen in liquid nitrogen, or fixed in formalin for subsequent protein analysis (Western blot) or histology.[5]

-

Conclusion and Future Directions

This compound is a promising natural compound with well-documented anti-inflammatory properties. Its multitargeted approach, primarily through the inhibition of the NF-κB and MAPK signaling pathways, results in the comprehensive suppression of key pro-inflammatory mediators. The quantitative data from both in vitro and in vivo studies support its potential as a therapeutic agent for a range of inflammatory conditions, from neuroinflammation to inflammatory bowel disease.[5][9]

Future research should focus on clinical trials to validate these preclinical findings in humans. Further investigation into its pharmacokinetic and pharmacodynamic profiles, along with the development of optimized delivery systems, will be critical for its translation into a clinically effective anti-inflammatory therapy. The unique mechanism involving PXR activation also warrants further exploration for targeted colon-specific treatments.[9]

References

- 1. This compound: A Novel, Potent, and Multitarget Cancer-fighting Terpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Pilot Study on Bioactive Constituents and Analgesic Effects of MyrLiq®, a Commiphora myrrha Extract with a High this compound Content - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Induces Endoplasmic Reticulum Stress and Presents Antiproliferative Activities in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Furanodien-6-one from Commiphora erythraea inhibits the NF-κB signalling and attenuates LPS-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. This compound, a natural product, inhibits breast cancer growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Furanodiene: A Potent Inhibitor of Angiogenesis and Tumor Metastasis

A Technical Guide for Researchers and Drug Development Professionals

Furanodiene, a bioactive sesquiterpenoid isolated from the rhizome of Curcuma wenyujin (Wen Ezhu), has emerged as a promising natural compound in oncology research.[1][2] Traditionally used in Chinese medicine for cancer treatment, modern pharmacological studies are now elucidating the molecular mechanisms behind its anti-tumor effects.[1][3] This technical guide provides an in-depth analysis of this compound's impact on two critical hallmarks of cancer progression: angiogenesis and tumor metastasis. It details the compound's mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the complex signaling pathways involved.

Impact on Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process for tumor growth and survival, supplying tumors with necessary oxygen and nutrients.[4] this compound has demonstrated significant anti-angiogenic properties by directly targeting endothelial cells, the primary cells involved in this process.[1][5]

Inhibition of Key Angiogenic Processes

This compound exerts its anti-angiogenic effects by inhibiting several key steps in the angiogenic cascade in Human Umbilical Vein Endothelial Cells (HUVECs):

-

Endothelial Cell Proliferation: this compound significantly inhibits the proliferation of HUVECs in a dose-dependent manner and suppresses proliferation induced by Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.[1]

-

Cell Migration and Invasion: The migration and invasion of endothelial cells are essential for the formation of new vascular networks. This compound has been shown to significantly reduce VEGF-induced migration and invasion of HUVECs.[1]

-

Tube Formation: A critical step in angiogenesis is the differentiation of endothelial cells into three-dimensional capillary-like structures. This compound dramatically suppresses this process, as observed in in vitro Matrigel assays.[1][5]

Quantitative Data: Anti-Angiogenic Effects of this compound

The following table summarizes the quantitative data from key studies investigating the anti-angiogenic effects of this compound.

| Assay | Cell Line | Treatment | Concentration | Result | Reference |

| Cell Proliferation (XTT Assay) | HUVEC | This compound | 10 µM | Significant inhibition of VEGF-induced proliferation | [1] |

| This compound | 20 µM | Significant inhibition of VEGF-induced proliferation | [1] | ||

| Cell Invasion | HUVEC | This compound | 10 µM | Significant reduction in invading cells vs. VEGF control | [1] |

| This compound | 20 µM | Significant reduction in invading cells vs. VEGF control | [1] | ||

| Cell Migration (Wound Healing) | HUVEC | This compound | 10 µM | Significant reduction in migrating cells vs. VEGF control | [1] |

| This compound | 20 µM | Significant reduction in migrating cells vs. VEGF control | [1] | ||

| In Vivo Angiogenesis | Zebrafish Embryos | This compound | - | Inhibition of inter-segmental blood vessel formation | [1][4] |

Signaling Pathways in Anti-Angiogenesis

This compound's anti-angiogenic activity is primarily mediated through the downregulation of the VEGF/VEGFR2 signaling cascade and its downstream pathways, including the PI3K/Akt and MAPK/ERK pathways .[1][3]

Upon binding of VEGF to its receptor (VEGFR2) on endothelial cells, a signaling cascade is initiated that promotes cell survival, proliferation, and migration.[6][7][8] this compound intervenes by inhibiting the phosphorylation and activation of key signaling molecules within this cascade. Specifically, it has been shown to suppress the phosphorylation of Akt (at Ser473) and Erk1/2 (at Thr202/Tyr204).[1][5] The PI3K pathway is a central regulator of these processes, and this compound has been observed to decrease the phosphorylation of the p85 subunit of PI3K.[1]

Caption: this compound inhibits angiogenesis by blocking PI3K/Akt and ERK signaling.

Impact on Tumor Metastasis

Tumor metastasis is a multi-step process involving local invasion, intravasation, survival in circulation, extravasation, and colonization at a distant site. This compound has been shown to interfere with several of these critical steps, particularly in breast cancer models.[2][9]

Inhibition of Key Metastatic Processes

At non-cytotoxic concentrations (5-25µM), this compound effectively inhibits:[2]

-

Cancer Cell Adhesion: It reduces the ability of metastatic breast cancer cells (MDA-MB-231) to adhere to the extracellular matrix (ECM).[9]

-

Cancer Cell Migration and Invasion: this compound significantly suppresses the migratory and invasive capabilities of cancer cells, key determinants of metastatic potential.[2][10]

-

Epithelial-to-Mesenchymal Transition (EMT): Evidence suggests this compound can interfere with EMT, a process where epithelial cells acquire mesenchymal characteristics, enhancing their motility and invasiveness.[9]

-

Matrix Metalloproteinases (MMPs): It downregulates the activity of MMPs, such as MMP-9, which are enzymes that degrade the ECM, facilitating cancer cell invasion.[2][10]

Quantitative Data: Anti-Metastatic Effects of this compound

The following table summarizes quantitative findings on the anti-metastatic effects of this compound on breast cancer cells.

| Assay | Cell Line | Treatment | Concentration | Result | Reference |

| Cell Adhesion | MDA-MB-231 | This compound | 5-25 µM | Inhibition of adhesion | [2][9] |

| Cell Migration | MDA-MB-231 | This compound | 5-25 µM | Inhibition of migration | [2] |

| Cell Invasion | MDA-MB-231 | This compound | 5-25 µM | Inhibition of invasion | [2] |

| Protein Expression | MDA-MB-231 | This compound | 5-25 µM | Downregulation of Integrin αV, β-catenin | [2] |

| This compound | 5-25 µM | Downregulation of p-FAK, p-Akt, p-PI3K p85 | [2] | ||

| This compound | - | Downregulation of MMP-9 and VEGF via NF-κB | [10] |

Signaling Pathways in Anti-Metastasis

This compound's anti-metastatic action involves the modulation of multiple signaling pathways that govern cell adhesion, migration, and invasion.

-

Integrin/FAK Signaling: this compound downregulates the expression of Integrin αV and reduces the phosphorylation of Focal Adhesion Kinase (FAK).[2] This pathway is critical for cell-ECM adhesion and initiating migratory signals.

-

PI3K/Akt Pathway: Similar to its effect in angiogenesis, this compound inhibits the PI3K/Akt pathway in cancer cells by decreasing the phosphorylation of the PI3K p85 subunit and Akt, thereby suppressing pro-survival and pro-migratory signals.[2][9]

-

NF-κB Pathway: this compound can suppress breast cancer cell migration and invasion by inhibiting the NF-κB pathway.[3][10] This leads to the consequential downregulation of NF-κB target genes that promote metastasis, including MMP-9 and VEGF.[10]

-

β-catenin: The expression of β-catenin, a key player in cell-cell adhesion and a component of the Wnt signaling pathway, is also downregulated by this compound treatment.[2]

Caption: this compound inhibits metastasis via Integrin/FAK, PI3K/Akt, and NF-κB pathways.

Experimental Protocols

This section provides detailed methodologies for key assays used to evaluate the anti-angiogenic and anti-metastatic effects of this compound.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.[11][12][13]

Caption: Workflow for the in vitro endothelial cell tube formation assay.

Methodology:

-

Plate Coating: Thaw extracellular matrix (ECM) gel (e.g., Matrigel®) on ice. Using pre-chilled pipette tips, add 50 µL of ECM solution to each well of a pre-chilled 96-well plate.[13][14] Ensure the entire well surface is covered.

-

Solidification: Incubate the plate at 37°C for at least 30-60 minutes to allow the ECM to solidify into a gel.[12]

-

Cell Preparation: Culture HUVECs to ~80-90% confluency. Harvest the cells using trypsin and neutralize. Resuspend the cells in serum-free or low-serum (e.g., 2% FBS) medium at a density of 1-2 x 10^5 cells/mL.[1][11]

-

Treatment: Prepare different concentrations of this compound in the cell culture medium. Add the treatments to the cell suspension. Include a vehicle control (e.g., DMSO) and a positive control (e.g., VEGF).

-

Seeding: Gently add 150-200 µL of the treated cell suspension to each ECM-coated well.[11]

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 18 hours. Tube formation typically peaks within this timeframe.[13][14]

-

Imaging and Quantification: Observe and photograph the formation of capillary-like structures using an inverted phase-contrast microscope. Quantify the results by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Wound Healing (Scratch) Assay

This assay is used to measure collective cell migration in two dimensions.[15][16][17]

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) into a 12-well or 24-well plate at a density that will form a confluent monolayer within 24 hours.[15]

-

Monolayer Formation: Incubate the cells at 37°C and 5% CO2 until they reach 90-100% confluency.

-

Creating the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.[15][17] Create a second scratch perpendicular to the first to create a cross if desired for multiple measurement points.

-

Washing: Gently wash the wells twice with PBS to remove detached cells and cellular debris.[15]

-

Treatment: Add fresh culture medium containing the desired concentrations of this compound or vehicle control to the wells.

-

Imaging: Immediately after adding the treatment, capture images of the scratch at defined locations using a phase-contrast microscope (Time 0). Mark the locations on the plate to ensure the same fields are imaged over time.[16]

-

Incubation and Monitoring: Return the plate to the incubator. Acquire images of the same locations at regular intervals (e.g., every 4-8 hours) until the wound in the control group is nearly closed (typically 24-48 hours).[15]

-

Quantification: Measure the width of the cell-free area at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area at Time 0.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.[1][18]

Methodology:

-

Cell Lysis: After treating cells (e.g., HUVECs or MDA-MB-231) with this compound for the desired time, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, p-ERK, total ERK, MMP-9, β-actin) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound demonstrates significant potential as a multi-targeting anti-cancer agent by potently inhibiting both angiogenesis and tumor metastasis. Its ability to modulate critical signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB underscores its therapeutic promise. The data presented in this guide highlight its efficacy in preclinical models.

Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies to evaluate its bioavailability and in vivo stability.[3] Furthermore, investigating the synergistic effects of this compound with conventional chemotherapy agents could lead to novel combination therapies that are more effective and can overcome drug resistance.[19][20] The continued exploration of this natural compound is warranted to fully validate its potential for clinical application in cancer therapy.

References

- 1. Anti-angiogenic effect of this compound on HUVECs in vitro and on zebrafish in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a natural small molecule suppresses metastatic breast cancer cell migration and invasion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A Novel, Potent, and Multitarget Cancer-fighting Terpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Delphinidin Inhibits Tumor Growth by Acting on VEGF Signalling in Endothelial Cells | PLOS One [journals.plos.org]

- 7. Suppressing VEGF-A/VEGFR-2 Signaling Contributes to the Anti-Angiogenic Effects of PPE8, a Novel Naphthoquinone-Based Compound [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - KR [thermofisher.com]

- 12. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cellbiolabs.com [cellbiolabs.com]

- 14. abcam.com [abcam.com]

- 15. med.virginia.edu [med.virginia.edu]

- 16. Wound healing assay | Abcam [abcam.com]

- 17. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Sensitization and synergistic anti-cancer effects of this compound identified in zebrafish models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound enhances the anti-cancer effects of doxorubicin on ERα-negative breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Furanodiene: A Technical Guide for Researchers

Furanodiene, a bioactive sesquiterpene found predominantly in the essential oils of medicinal plants from the Curcuma genus, has garnered significant attention for its therapeutic potential, particularly in oncology. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound for researchers, scientists, and professionals in drug development.

Discovery and Natural Sources

This compound is a prominent constituent of the essential oil derived from the rhizomes of several Curcuma species, most notably Curcuma wenyujin (Wen Ezhu) and other species referred to as Rhizoma Curcumae.[1][2] It is a key contributor to the medicinal properties of these plants, which have a long history of use in traditional medicine. Quantitative analyses have revealed that this compound can constitute over 20% of the essential oil of Curcuma wenyujin, making it a major bioactive component.[1][2]

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources involves a multi-step process, beginning with the extraction of the essential oil, followed by chromatographic separation and purification. Due to the heat-sensitive nature of this compound, which can undergo thermal rearrangement to form curzerene, careful temperature control is crucial during extraction and analysis.[3]

Extraction of Essential Oil by Steam Distillation

Steam distillation is a common method for extracting essential oils from the rhizomes of Curcuma species.

Protocol:

-

Plant Material Preparation: Fresh or dried rhizomes of Curcuma wenyujin are collected and cleaned. The rhizomes are then typically sliced or ground to increase the surface area for efficient oil extraction.

-

Distillation Apparatus: A steam distillation apparatus is set up, consisting of a steam generator, a still containing the plant material, a condenser, and a collection vessel.

-

Extraction Process: Steam is passed through the plant material, causing the volatile essential oils to vaporize.

-

Condensation: The steam and essential oil vapor mixture is then cooled in the condenser, leading to the condensation of both.

-

Separation: The condensed mixture is collected, and the essential oil, being immiscible with water, separates and can be collected.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

The yield of essential oil can be influenced by factors such as the distillation time and pressure. Studies on Curcuma longa have shown that a distillation time of 2 hours at a pressure of 1.0 x 10(5) Pa can yield approximately 0.46% (w/w) of essential oil.[4]

Isolation of this compound by Silica Gel Column Chromatography

Following extraction, this compound is isolated from the essential oil using silica gel column chromatography.

Protocol:

-

Column Preparation: A glass column is packed with silica gel (60-120 mesh) using a slurry method with n-hexane.

-

Sample Loading: The crude essential oil is dissolved in a minimal amount of n-hexane and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of n-hexane and ethyl acetate. The polarity of the solvent system is gradually increased to separate the different components of the essential oil. A typical gradient might start with 100% n-hexane and progressively increase the proportion of ethyl acetate.

-

Fraction Collection: Eluted fractions are collected sequentially.

-

Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) to identify the fractions containing this compound.

-

Pooling and Concentration: Fractions containing pure this compound are pooled, and the solvent is removed under reduced pressure to yield the isolated compound.

Analytical Characterization and Quantification

The identity and purity of the isolated this compound are confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the quantification of this compound. Given its thermal lability, HPLC is preferred over gas chromatography for accurate quantification.

Table 1: HPLC Parameters for Analysis of Compounds from Curcuma Species *

| Parameter | Specification |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of acetonitrile, methanol, and water. A common composition is a 65:5:35 (v/v/v) ratio.[5] |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at a wavelength of approximately 210 nm (as this compound lacks a strong chromophore at higher wavelengths) |

| Temperature | Ambient or controlled at a low temperature to prevent degradation. |

*Note: This method is based on protocols for related compounds from Curcuma and may require optimization for this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for the structural elucidation of this compound.

-

¹H and ¹³C NMR: Provides detailed information about the chemical structure of the molecule.

-

Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the compound.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-cancer properties being the most extensively studied. It has been shown to inhibit the proliferation of various cancer cell lines.

Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ values)

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| HeLa | Cervical Cancer | 0.6 - 4.8[1][2] |

| Hep-2 | Laryngeal Cancer | 0.6 - 4.8[1][2] |

| HL-60 | Leukemia | 0.6 - 4.8[1][2] |

| PC3 | Prostate Cancer | 0.6 - 4.8[1][2] |

| SGC-7901 | Gastric Cancer | 0.6 - 4.8[1][2] |

| HT-1080 | Fibrosarcoma | 0.6 - 4.8[1][2] |

The anti-cancer effects of this compound are attributed to its ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation, including the NF-κB, MAPK/ERK, and PI3K/Akt pathways.

References

- 1. Potential anti-cancer activities of this compound, a Sesquiterpene from Curcuma wenyujin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Extraction of essential oil and pigments from Curcuma longa [L] by steam distillation and extraction with volatile solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isocratic high-performance liquid chromatography (HPLC) for simultaneous quantification of curcumin and piperine in a microparticle formulation containing Curcuma longa and Piper nigrum - PMC [pmc.ncbi.nlm.nih.gov]

Furanodiene: A Technical Guide to Solubility and Stability in Solvents

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility and stability of furanodiene, a bioactive sesquiterpene isolated from various plants of the Curcuma genus. Understanding these properties is critical for its extraction, formulation, analytical quantification, and development as a therapeutic agent. This compound has garnered significant interest for its anti-inflammatory, antioxidant, and anti-cancer activities[1][2]. However, its high lipophilicity, poor aqueous solubility, and inherent instability present considerable challenges[3].

Solubility Profile

This compound is characterized by high lipophilicity and poor stability, which impacts its bioavailability[3]. Its solubility is a critical factor for in vitro and in vivo studies, requiring careful selection of solvent systems.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of standard laboratory solvents is not extensively documented in peer-reviewed literature. The available information is often from supplier technical data sheets or specific formulation studies.

| Solvent/System | Concentration/Solubility | Remarks | Source |

| Dimethyl Sulfoxide (DMSO) | 10 mM | Sonication is recommended for dissolution. | [1] |

| In vivo Formulation | 2 mg/mL (9.25 mM) | A multi-component system consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. Solvents should be added sequentially with sonication as needed. | [1] |

Qualitative Solubility and Miscibility

Based on its chemical structure (C15H20O), this compound is a lipophilic molecule expected to be more soluble in organic solvents than in aqueous media[3]. While specific values are scarce, its behavior is consistent with other sparingly soluble drugs[4]. Techniques to enhance the solubility and bioavailability of hydrophobic natural compounds like this compound include the use of nanoparticles, complexation (e.g., with cyclodextrins), and solid dispersions[3][5]. For instance, loading this compound into PLGA nanoparticles has been shown to improve its hydrophilicity[3].

Stability Profile

The stability of this compound is a major concern, particularly its sensitivity to heat. It is also susceptible to oxidation and degradation in certain solvent conditions[6].

Thermal Instability and Cope Rearrangement

This compound is a heat-sensitive compound[7]. When subjected to high temperatures, such as those in the injection port of a gas chromatography (GC) system, it undergoes a[1][1]-sigmatropic reaction known as the Cope rearrangement[6]. This thermal rearrangement converts this compound into its more stable isomer, furanoelemene (also referred to as curzerene)[6][7].

This transformation makes GC-based quantification unreliable for this compound unless mild analytical conditions are employed[6]. For accurate quantification, alternative methods like 13C-NMR or HPLC under controlled, low-temperature conditions are recommended[6][7].

Logical Flow of this compound's Thermal Degradation

Caption: Thermal degradation pathway of this compound.

Stability in Solvents and Storage Conditions

The stability of this compound in solution is time and temperature-dependent. Encapsulation in PLGA nanoparticles has been demonstrated to significantly enhance its stability in physiological fluids like PBS and artificial gastrointestinal fluids[3]. A study on capsinoids, which share some structural similarities, found they were stable in nonpolar solvents but labile in polar, protic solvents like alcohols and water[8]. This suggests that this compound may exhibit similar behavior, though direct studies are needed.

For long-term storage, the following conditions are recommended[1]:

-

As a solid powder: Store at -20°C for up to 3 years.

-

In solvent: Prepare solutions fresh. If storage is necessary, store at -80°C for up to 1 year.

-

General precautions: Protect from direct sunlight and moisture[1].

Experimental Protocols

Standardized protocols are essential for obtaining reliable and reproducible data on the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility[4].

-

Preparation: Ensure the this compound (solute) and the selected solvent are pure[9].

-

Equilibration: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. Agitate the flask at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached[4]. The presence of undissolved solid material should be confirmed visually[4].

-

Sample Separation: Separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.45 µm PTFE).

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy[9][10].

-

Replicates: Perform a minimum of three replicate determinations for each solvent[11].

Workflow for Solubility Determination

Caption: Shake-flask method workflow for solubility testing.

Protocol for Stability Assessment

Stability studies for phytopharmaceuticals should evaluate the physical, chemical, and microbiological attributes of the substance over time under defined storage conditions[12][13].

-

Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration.

-

Storage Conditions: Aliquot the solution into appropriate sealed containers (e.g., amber glass vials to protect from light) and store under controlled conditions as per ICH guidelines (e.g., long-term at 25°C/60% RH, accelerated at 40°C/75% RH)[13][14].

-

Stress Testing: To identify potential degradation products, perform stress testing by exposing the solution to more extreme conditions, such as elevated temperatures (e.g., 50°C, 60°C), varying pH, oxidative stress (e.g., H₂O₂), and photolysis[12][13].

-

Time-Point Analysis: At specified time intervals (e.g., 0, 1, 3, 6 months), withdraw samples for analysis[14].

-

Quantification and Degradant Analysis: Analyze the samples using a validated, stability-indicating HPLC method. This involves quantifying the remaining parent compound (this compound) and identifying/quantifying any degradation products (e.g., furanoelemene).

-

Data Analysis: Determine the degradation kinetics by plotting the concentration of this compound versus time. This can help establish a shelf-life or re-test period for the solution[15][16].

This compound-Modulated Signaling Pathways

In cancer research, this compound has been shown to exert its anti-proliferative and pro-apoptotic effects by modulating several key signaling pathways[2]. Understanding these mechanisms is crucial for its development as an anti-cancer agent.

Signaling Pathways Modulated by this compound

References

- 1. This compound | TargetMol [targetmol.com]

- 2. This compound: A Novel, Potent, and Multitarget Cancer-fighting Terpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Identification and quantitative determination of this compound, a heat-sensitive compound, in essential oil by 13C-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stability of capsinoid in various solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. solubility experimental methods.pptx [slideshare.net]

- 10. Impact of Different Extraction Methods on Furanosesquiterpenoids Content and Antibacterial Activity of Commiphora myrrha Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. stability testing of phytopharmaceuticals.pdf [slideshare.net]

- 13. scribd.com [scribd.com]

- 14. ema.europa.eu [ema.europa.eu]

- 15. The degradation kinetics and mechanism of moringin in aqueous solution and the cytotoxicity of degraded products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Furanodiene Extraction and Purification from Rhizoma Curcumae

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for extracting and purifying furanodiene from the rhizomes of Rhizoma Curcumae. The protocols detailed below are based on established scientific literature and are intended to guide researchers in obtaining high-purity this compound for further investigation and development.

Introduction

This compound, a bioactive sesquiterpenoid isolated from Rhizoma Curcumae (the rhizome of Curcuma wenyujin), has garnered significant interest for its diverse pharmacological activities, including potent anti-cancer properties.[1][2] It is a primary component of the essential oil of Wen Ezhu and has demonstrated stronger growth-inhibitory effects on various cancer cell lines compared to the essential oil itself.[2] The therapeutic potential of this compound necessitates robust and efficient methods for its extraction and purification to ensure a consistent and high-quality supply for research and drug development.

This document outlines various extraction techniques, including ultrasonic-assisted extraction, steam distillation, and supercritical fluid extraction, followed by purification protocols using silica gel column chromatography and high-speed counter-current chromatography (HSCCC).

Extraction Methodologies

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound while minimizing the degradation of this heat-sensitive compound.[3]

Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-assisted extraction is a highly efficient method for isolating curcuminoids and other bioactive compounds from Curcuma species.[4] It offers the advantages of high yield, rapid extraction times, and safe operation.[4]

Protocol for Ultrasonic-Assisted Extraction:

-

Sample Preparation: Grind dried Rhizoma Curcumae rhizomes into a fine powder (approximately 0.09 mm particle size for optimal results).[5]

-

Solvent Selection: Ethanol has been demonstrated to be an effective solvent for the extraction of sesquiterpenes from Curcuma species.[5]

-

Extraction Parameters:

-

Solid-to-Solvent Ratio: A ratio of 1:25 (g/mL) is recommended.[5]

-

Temperature: Maintain the extraction temperature at approximately 35°C.[5]

-

Ultrasonic Power and Frequency: Utilize an ultrasonic power of 250W and a frequency of 22kHz.[5]

-

Extraction Time: An extraction time of 1 hour is typically sufficient to achieve a high yield.[5]

-

-

Post-Extraction Processing: After extraction, filter the mixture to separate the solid residue from the liquid extract. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Quantitative Data for Ultrasonic-Assisted Extraction of Bioactive Compounds from Curcuma amada

| Parameter | Optimal Condition | Yield | Reference |

| Solvent | Ethanol | - | [5] |

| Temperature | 35°C | 72% | [5] |

| Solid-to-Solvent Ratio | 1:25 | - | [5] |

| Particle Size | 0.09 mm | - | [5] |

| Ultrasonic Power | 250 W | - | [5] |

| Ultrasonic Frequency | 22 kHz | - | [5] |

| Extraction Time | 1 h | - | [5] |

Steam Distillation

Steam distillation is a traditional and widely used method for extracting essential oils from plant materials.[6] It is particularly suitable for volatile compounds like this compound.

Protocol for Steam Distillation:

-

Sample Preparation: Coarsely grind the dried Rhizoma Curcumae rhizomes.

-

Apparatus Setup: Assemble a steam distillation apparatus. The ground rhizomes are placed in the distillation flask with water.

-

Distillation Process: Heat the flask to generate steam, which will pass through the plant material, carrying the volatile essential oils.

-

Condensation and Collection: The steam and essential oil vapor are then passed through a condenser, and the resulting liquid (hydrosol and essential oil) is collected in a receiving vessel.

-

Separation: The essential oil, which is immiscible with water, will form a separate layer and can be collected.

Quantitative Data for Steam Distillation of Essential Oil from Curcuma longa

| Parameter | Optimal Condition | Essential Oil Yield (wt %) | Reference |

| Autoclave Pressure | 1.0 x 10(5) Pa | 0.46 | [6][7] |

| Distillation Time | 2 h | - | [6][7] |

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, primarily using carbon dioxide (scCO₂), is a green and highly selective extraction technique that avoids the use of organic solvents.[8] The solvating power of the supercritical fluid can be tuned by altering the pressure and temperature.[3]

Protocol for Supercritical Fluid Extraction:

-

Sample Preparation: Mill the dried Rhizoma Curcumae rhizomes to a uniform particle size.

-

SFE System: Utilize a supercritical fluid extractor.

-

Extraction Parameters:

-

Pressure: Optimal yields for related compounds have been achieved at high pressures, around 425 bar.[8][9]

-

Temperature: A temperature of approximately 75°C has been shown to be effective.[8][9]

-

Co-solvent: The addition of a polar co-solvent like ethanol can enhance the extraction of moderately polar compounds.[3]

-

-

Collection: The extract is separated from the supercritical fluid by depressurization, resulting in a solvent-free crude extract.

Quantitative Data for Supercritical CO₂ Extraction of Bioactive Compounds from Curcuma longa

| Parameter | Optimal Condition | Outcome | Reference |

| Pressure | 425 bar | Optimum yield of curcuminoids and turmerones | [8][9] |

| Temperature | 75°C | Optimum yield of curcuminoids and turmerones | [8][9] |

Purification Methodologies

The crude extract obtained from any of the above methods will be a complex mixture of compounds. Further purification is necessary to isolate this compound to a high degree of purity.

Silica Gel Column Chromatography

Silica gel column chromatography is a standard and effective technique for the purification of organic compounds based on their polarity.[10]

Protocol for Silica Gel Column Chromatography:

-

Column Preparation:

-

Plug the bottom of a glass column with cotton wool.

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Pour the slurry into the column and allow it to pack uniformly, tapping the column gently to remove air bubbles.

-

Add a layer of sand on top of the silica gel to protect the surface.[2][11]

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Carefully apply the sample to the top of the column.[12]

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

-

The choice of solvent system can be guided by preliminary analysis using thin-layer chromatography (TLC).

-

-

Fraction Collection and Analysis:

-

Collect the eluent in fractions.

-

Monitor the fractions by TLC to identify those containing this compound.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

-

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.[13] It is a rapid and efficient method for the preparative separation of natural products.[13]

Protocol for HSCCC Purification:

-

Solvent System Selection: The choice of a suitable two-phase solvent system is crucial for successful separation. A common system for separating sesquiterpenes from Curcuma essential oil is a mixture of petroleum ether, ethanol, diethyl ether, and water.[13]

-

Apparatus Preparation:

-